molecular formula C14H11N5OS B4567973 7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4567973
M. Wt: 297.34 g/mol
InChI Key: WGPRYFORIJUIFN-UHFFFAOYSA-N
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Description

7-[2-(Thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core with a thiophen-2-yl ethyl substituent.

Properties

IUPAC Name

11-(2-thiophen-2-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-13-11-8-15-14-16-9-17-19(14)12(11)4-6-18(13)5-3-10-2-1-7-21-10/h1-2,4,6-9H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRYFORIJUIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the formation of a pyrido[3,4-e][1,2,4]triazolo intermediate, followed by the introduction of the thiophen-2-yl ethyl group through a series of substitution reactions. The final step often involves cyclization to form the pyrimidinone ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-pyrimidine scaffold undergoes nucleophilic substitution at electrophilic positions, particularly at carbon atoms adjacent to nitrogen heteroatoms. For example:

  • Reaction with amines : Treatment with substituted anilines in the presence of formaldehyde yields fused thiadiazine derivatives via condensation and cyclization .

  • Chlorination : The carboxylic acid precursor of this compound reacts with thionyl chloride to form acyl chlorides, enabling subsequent coupling with amines or alcohols .

Table 1: Nucleophilic Substitution Examples

SubstrateReagent/ConditionsProductYieldSource
Acyl chloride derivativeEthylenediamine, DMF, 80°CDiamide-linked dimer75%
Thione intermediateHydrazonoyl halides, triethylamineThiazole-pyrimidine hybrids68–82%

Cyclization and Annulation Reactions

The thiophene-ethyl side chain and triazole-pyrimidine core participate in cyclization to form polycyclic systems:

  • Intramolecular cyclization : Heating with acetic anhydride induces ring closure, forming tricyclic derivatives such as pyrido-thiadiazinones .

  • Condensation with aldehydes : Reaction with benzaldehyde in basic media generates fused pyrazolo-thiazole systems .

Key Mechanistic Insight :
The thiophene moiety acts as an electron-rich partner in [4+2] cycloadditions, while the triazole nitrogen facilitates deprotonation during annulation .

Cross-Coupling Reactions

Palladium- and copper-catalyzed couplings modify the pyridine or thiophene subunits:

  • Suzuki coupling : The brominated analog reacts with aryl boronic acids to introduce aryl groups at the pyrimidine C-2 position.

  • Click chemistry : The triazole ring participates in copper(I)-catalyzed azide-alkyne cycloadditions for bioconjugation .

Table 2: Cross-Coupling Conditions

Reaction TypeCatalyst SystemSubstrate ModificationApplication
Buchwald-HartwigPd(OAc)₂, XantphosAmination at C-7Bioactive analog synthesis
Ullmann couplingCuI, 1,10-phenanthrolineThiophene-ethyl functionalizationLibrary diversification

Functional Group Transformations

  • Oxidation : The thiophene ring is selectively oxidized to a sulfone using mCPBA, enhancing electrophilicity for subsequent reactions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone carbonyl to a hydroxyl group, altering hydrogen-bonding capacity.

Biological Interaction Studies

While not a chemical reaction per se, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : The triazole nitrogen coordinates with metalloenzymes (e.g., kinases), as shown in molecular docking studies .

  • Metabolic pathways : Cytochrome P450-mediated oxidation of the thiophene group generates reactive metabolites, a critical consideration in prodrug design .

Comparative Reactivity with Analogues

The thiophene-ethyl substituent confers distinct reactivity compared to simpler analogs:

Table 3: Reactivity Comparison

Analog StructureKey DifferenceReaction Outcome vs. Target Compound
7-Methyl derivativeLacks thiopheneLower solubility; reduced cyclization efficiency
6-Hydroxy variantPolar hydroxyl groupEnhanced hydrogen bonding; faster oxidation

Synthetic Challenges and Optimization

  • Steric hindrance : Bulky substituents at C-7 slow coupling reactions; microwave-assisted synthesis improves yields .

  • Solvent effects : DMF enhances solubility of intermediates, while THF favors cyclization kinetics .

Scientific Research Applications

Reaction Conditions

Key factors for successful synthesis include:

  • Catalysts : Often used to enhance reaction rates.
  • Solvents : Choice of solvent can affect solubility and reaction efficiency.
  • Temperature Control : Maintaining optimal temperatures is crucial for product stability.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the development of more complex molecules.

Biology

Due to its unique structure, this compound interacts with biological targets such as enzymes and receptors. This interaction is pivotal for:

  • Drug Discovery : It shows potential as a lead compound in developing new pharmaceuticals.
  • Mechanism of Action : The compound may modulate biological pathways through specific molecular interactions.

Medicine

Potential therapeutic applications include:

  • Anti-Cancer Activity : Preliminary studies suggest efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways.
  • Antimicrobial Effects : It has shown promise against bacterial strains in vitro.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibited significant activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were determined to assess effectiveness compared to standard antibiotics .

Industry

In industrial applications, the compound can be utilized in:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.
  • Catalysts : The unique structure can enhance catalytic activity in various chemical reactions.

Uniqueness

Compared to similar compounds, 7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its distinctive combination of heterocycles which imparts unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido-triazolo-pyrimidine core is a common motif in medicinal chemistry, with substituents dictating pharmacological properties. Below is a detailed comparison of the target compound with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol)* Key Biological Activities Unique Features
Target Compound 7-[2-(Thiophen-2-yl)ethyl] ~365 (estimated) Hypothesized: Anticancer, kinase inhibition Thiophene moiety for enhanced π-π interactions; sulfur may improve bioavailability
2-(4-Chlorophenyl)-7-(2-methoxyethyl) derivative 4-Chlorophenyl, methoxyethyl 351.4 Anticancer (cell proliferation inhibition) Chlorine enhances electrophilicity; methoxy improves solubility
7-[2-(1H-Indol-3-yl)ethyl]-2-(4-methoxyphenyl) derivative Indol-3-yl, 4-methoxyphenyl ~420 (estimated) Anticancer, antimicrobial Indole enhances receptor binding; methoxyphenyl aids membrane permeability
7-(3-Chloro-4-methylphenyl)-2-(trifluoromethyl) derivative 3-Chloro-4-methylphenyl, trifluoromethyl 379.72 Kinase inhibition (e.g., EGFR) Trifluoromethyl group increases metabolic stability
7-(2,3-Dichlorophenyl)-2-(methylsulfanyl) derivative 2,3-Dichlorophenyl, methylsulfanyl ~390 (estimated) Antiproliferative, kinase inhibition Sulfur-containing groups enable redox modulation

*Molecular weights for estimated compounds derived from core structure + substituent masses.

Key Findings from Structural Comparisons

Substituent-Driven Activity :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to kinases (e.g., EGFR) by increasing electrophilicity .
  • Electron-Donating Groups (e.g., methoxy, thiophene) : Improve solubility and π-π stacking with aromatic residues in target proteins .
  • Heterocyclic Moieties (e.g., indole, thiophene) : Indole derivatives show receptor affinity (e.g., serotonin receptors) , while thiophene’s sulfur atom may facilitate unique binding interactions or redox activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogs, such as cyclization of triazole precursors with pyrimidine intermediates under catalytic conditions . Microwave-assisted synthesis (used in similar compounds) could optimize yield .

Biological Hypotheses: Anticancer Potential: Thiophene’s planar structure may intercalate DNA or inhibit topoisomerases, similar to indole-containing analogs . Kinase Inhibition: The pyrido-triazolo-pyrimidine core is a known kinase scaffold; thiophene’s electron-rich nature could enhance ATP-binding pocket interactions .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities. The presence of the thiophene ring and the triazolo-pyrimidine structure suggests potential interactions with various biological targets.

Anticancer Activity

Compounds with similar structures have been extensively studied for their anticancer properties. For example, derivatives of pyrido[2,3-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation. Studies indicate that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

  • Mechanism of Action : Many of these compounds act by inhibiting key signaling pathways involved in cell growth and survival. For instance, they may target the ERK signaling pathway, leading to decreased phosphorylation of proteins essential for tumor progression.

Antimicrobial Activity

Pyrimidine derivatives have also been noted for their antibacterial and antiviral properties. The incorporation of thiophene moieties has been associated with enhanced activity against a range of pathogens.

  • Research Findings : Some studies have demonstrated that compounds with similar structural features can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with DNA replication.

Case Studies

  • Antiproliferative Activity : A study evaluated a series of triazolo-pyrimidine derivatives against human cancer cell lines (e.g., MCF-7 and HCT-116). The most active compounds exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects.
  • Inhibition Studies : Another investigation focused on the inhibitory effects of pyrimidine derivatives on specific enzymes linked to cancer progression. Compounds were found to significantly inhibit enzymes like CDK2 and LSD1, which are critical for cell cycle regulation and epigenetic modification.

Data Tables

Compound NameStructureIC50 (μM)Target
Compound AStructure A9.47MGC-803
Compound BStructure B0.53HCT-116
Compound CStructure C3.91MCF-7

Q & A

Q. What are the typical synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives, including the target compound?

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes. For example:

  • Hydrazine-mediated cyclization : Reacting precursors like substituted pyrimidines with hydrazine hydrate under reflux conditions in ethanol (6–8 hours) to form the triazole ring .
  • Multi-component fusion : Combining aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) for 10–12 minutes, followed by methanol addition and crystallization .
  • Thiophene incorporation : Using thiophene-containing starting materials (e.g., 2-hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine) with oxalyl chloride and DMF to introduce the thiophene substituent .

Purification often involves recrystallization from ethanol or methanol, with yields dependent on reaction optimization.

Q. What analytical techniques are critical for confirming the structure of triazolo-pyrimidine derivatives?

Key techniques include:

  • Spectroscopy :
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for a triazolo-pyrimidine derivative) validate molecular weight .
    • Elemental analysis : Matches calculated and observed C/H/N percentages (±0.4%) to confirm purity .

Q. What strategies are effective for introducing thiophene substituents into the pyrimidine core?

Thiophene groups can be introduced via:

  • Pre-functionalized precursors : Starting with thiophene-containing hydrazines or aldehydes (e.g., 2-thiophenecarboxaldehyde) in cyclization reactions .
  • Post-synthetic modification : Using Suzuki-Miyaura coupling or click chemistry to append thiophene moieties after core formation .

Reaction conditions (e.g., DMF as solvent, copper catalysis) are critical for regioselectivity and yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazolo-pyrimidine synthesis?

Optimization strategies include:

  • Catalyst screening : Iodine (I₂) outperforms other catalysts (e.g., NIS, TBAI) in oxidative cyclization, achieving 74% yield in 1,4-dioxane with TBHP as oxidant (Table 1) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents like toluene .
  • Temperature control : Reflux conditions (80–100°C) are optimal for cyclization, while lower temperatures reduce side reactions .

Table 1. Catalyst Screening for Oxidative Coupling (Adapted from )

EntryCatalystOxidantSolventYield (%)
1I₂TBHP1,4-Dioxane74
2NISTBHP1,4-DioxaneTrace
3TBAITBHP1,4-Dioxane37

Q. How do researchers resolve contradictory data in biological activity assays for triazolo-pyrimidine derivatives?

Contradictions (e.g., varying IC₅₀ values across studies) can arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent controls. Standardized protocols (e.g., MTT assays with 48-hour exposure) improve reproducibility .
  • Mechanistic nuances : The compound’s ethynyl group may engage in π-π interactions with proteins, while the triazole ring forms hydrogen bonds, leading to context-dependent activity .
  • Dose-response validation : Replicating studies across multiple doses (e.g., 0.1–100 µM) clarifies potency thresholds .

Q. What factors influence regioselectivity in triazolo-pyrimidine cyclization reactions?

Regioselectivity is controlled by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct cyclization to less hindered positions .
  • Reagent choice : Oxalyl chloride promotes cyclization at the α-position of pyrimidines, while acetic anhydride favors β-position reactivity .
  • Solvent polarity : DMF stabilizes transition states, favoring 1,5-regiochemistry over 1,4-products .

Methodological Considerations

  • Data contradiction analysis : Cross-validate spectral data (e.g., NMR coupling constants) with X-ray crystallography where possible .
  • Scale-up challenges : Transition from batch to flow reactors improves reproducibility in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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